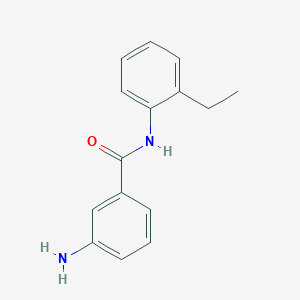

3-amino-N-(2-ethylphenyl)benzamide

Übersicht

Beschreibung

3-amino-N-(2-ethylphenyl)benzamide: is an organic compound with the molecular formula C15H16N2O It belongs to the class of amides and is characterized by the presence of an amino group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-ethylphenyl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 2-ethylaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-amino-N-(2-ethylphenyl)benzamide can undergo oxidation reactions, typically resulting in the formation of corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies:

In biological contexts, 3-amino-N-(2-ethylphenyl)benzamide is investigated for its interactions with biological macromolecules. It has been noted for its potential as an enzyme inhibitor, which can play a crucial role in drug design. By binding to specific enzymes, it may block their activity, making it a candidate for developing therapeutic agents targeting diseases like cancer and infectious diseases .

Case Study: Antiparasitic Activity

Research has demonstrated that related compounds exhibit potent antiparasitic properties against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These studies highlight the potential for structural analogs of this compound to be developed into effective treatments .

Medicinal Chemistry

Therapeutic Applications:

The compound is under investigation for its therapeutic applications, particularly in oncology. Its ability to inhibit specific enzymes involved in cancer progression makes it a valuable candidate for further research. For instance, derivatives of similar benzamide structures have shown promise against various cancer cell lines .

| Disease Target | Mechanism of Action | Reference |

|---|---|---|

| Cancer | Enzyme inhibition | |

| Infectious Diseases | Antiparasitic activity |

Industrial Applications

Production of Dyes and Pigments:

In the industrial sector, this compound is used in producing dyes and pigments due to its stable chemical structure and reactivity. This application underscores its importance beyond medicinal chemistry, contributing to various manufacturing processes .

Wirkmechanismus

The mechanism of action of 3-amino-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

3-amino-N-phenylbenzamide: Similar structure but lacks the ethyl group on the phenyl ring.

3-amino-N-(2-methylphenyl)benzamide: Similar structure with a methyl group instead of an ethyl group.

3-amino-N-(2-chlorophenyl)benzamide: Similar structure with a chlorine atom instead of an ethyl group.

Uniqueness: 3-amino-N-(2-ethylphenyl)benzamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer specific properties that make it suitable for particular applications in research and industry.

Biologische Aktivität

3-amino-N-(2-ethylphenyl)benzamide is a benzamide derivative that has garnered attention in biological research due to its potential therapeutic applications. This compound is primarily studied for its interactions with biological macromolecules, particularly as a candidate for enzyme inhibitors and receptor ligands. Its molecular formula is C₁₅H₁₆N₂O, and it possesses a unique structural configuration that influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors, which can significantly affect cellular responses .

Biological Applications

Research indicates several key areas where this compound shows promise:

- Cancer Research : The compound is being investigated for its potential anti-cancer properties. Preliminary studies suggest that it may exhibit selective cytotoxicity against certain cancer cell lines, making it a candidate for further development in oncology .

- Enzyme Inhibition : It has been studied for its role in inhibiting specific enzymes that are critical in various metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive .

- Drug Design : The compound serves as a valuable building block in medicinal chemistry, particularly in the design and optimization of new pharmaceuticals. Its structure-activity relationship (SAR) is actively explored to enhance its pharmacological properties .

Case Studies

- Anticancer Activity : A study focused on the interaction of this compound with human breast cancer cell lines (MCF7). The results indicated a high selectivity and cytotoxicity ratio, suggesting its potential as an anti-cancer agent .

- Enzyme Interaction Studies : Research utilizing inverse docking techniques identified several protein targets for this compound. These studies highlighted the compound's ability to bind effectively to enzymes involved in critical biological processes, supporting its role as an enzyme inhibitor .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the structural characteristics and unique features of related benzamide derivatives.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Aminobenzamide | Contains an amino group on a benzene ring | Simpler structure; lacks additional substituents |

| N-(2-Methylphenyl)-3-aminobenzamide | Similar amine position but different substituents | Potentially different biological activity |

| N-(4-Methylphenyl)-3-aminobenzamide | Substituted at para position | May exhibit different reactivity patterns |

| N-(2,6-Dimethylphenyl)-3-aminobenzamide | Contains two methyl groups at different positions | Altered electronic effects due to substitution |

Eigenschaften

IUPAC Name |

3-amino-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDVQMUXGBTNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10580045 | |

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897594-72-8 | |

| Record name | 3-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10580045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.